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Compound of Interest

Compound Name: 3-(Aminomethyl)indoline

Cat. No.: B3043831 Get Quote

The indoline scaffold, a privileged heterocyclic motif in medicinal chemistry, has emerged as a

versatile template for the design of potent and selective therapeutic agents. Its unique

structural and electronic properties allow for facile substitution at various positions, leading to a

diverse array of derivatives with a broad spectrum of biological activities. This guide provides

an in-depth comparative analysis of substituted indoline derivatives, focusing on their

anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties. We will

delve into the structure-activity relationships that govern their potency, present key

experimental data for objective comparison, and provide detailed protocols for essential

bioassays.

Anticancer Activity: Targeting Uncontrolled Cell
Proliferation
Indoline derivatives have demonstrated significant potential in oncology, with various

substituted analogs exhibiting potent cytotoxicity against a range of cancer cell lines. The

mechanism of action often involves the induction of apoptosis and inhibition of key signaling

pathways crucial for cancer cell survival and proliferation.

Comparative Cytotoxicity
The substitution pattern on the indoline ring plays a critical role in determining the anticancer

potency. Halogen substituents, particularly at the C5 position, have been shown to enhance

cytotoxic activity. For instance, 5-halo-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-
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yl)phenylimino}-indolin-2-one derivatives have shown potent growth inhibitory effects against

HeLa, IMR-32, and MCF-7 cancer cell lines, with IC50 values comparable to the standard

anticancer drug, Cisplatin[1].

Another study highlighted that N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline

exhibited an IC50 of approximately 74 μM against osteosarcoma cells and was shown to

induce apoptosis and inhibit cell migration[2]. Furthermore, indolylisoxazoline derivatives have

demonstrated significant cytotoxicity, with substitutions on the indole ring playing a key role. For

example, a methoxy group at the C6 position or a fluorine atom at the C5 position resulted in

compounds with substantial cytotoxic effects against various cancer cell lines[3].

Table 1: Comparative Anticancer Activity of Substituted Indoline Derivatives
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Compound/De
rivative

Cancer Cell
Line

IC50 (µM)
Key
Substituents

Reference

N-(2-hydroxy-5-

nitrophenyl(4'-

methylphenyl)me

thyl)indoline

Osteosarcoma ~74
N-substituted

arylmethyl group
[2]

5-Bromo-3-((4-

(5-mercapto-

1,3,4-oxadiazol-

2-

yl)phenyl)imino)i

ndolin-2-one

HeLa 10.64
5-Bromo, 3-

imino-oxadiazole
[1]

5-Chloro-3-((4-

(5-mercapto-

1,3,4-oxadiazol-

2-

yl)phenyl)imino)i

ndolin-2-one

HeLa 11.23
5-Chloro, 3-

imino-oxadiazole
[1]

6-Methoxy-

indolylisoxazolin

e (6c)

C4-2 (Prostate

Cancer)
3.5

6-Methoxy on

indole
[3]

5-Fluoro-

indolylisoxazolin

e (6d)

C4-2 (Prostate

Cancer)
3.66

5-Fluoro on

indole
[3]

Mechanism of Action: Induction of Apoptosis
A common mechanism underlying the anticancer activity of indoline derivatives is the induction

of programmed cell death, or apoptosis. This is often characterized by morphological changes

such as chromatin condensation and DNA fragmentation. For example, N-(2-hydroxy-5-

nitrophenyl(4'-methylphenyl)methyl)indoline was shown to induce apoptosis in osteosarcoma

cells[2]. The signaling pathway for apoptosis induction can be visualized as follows:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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